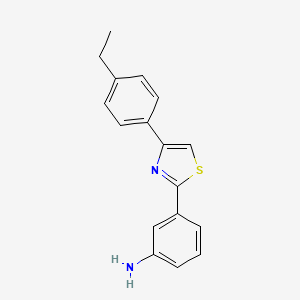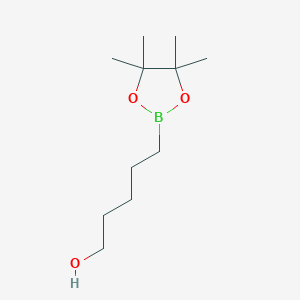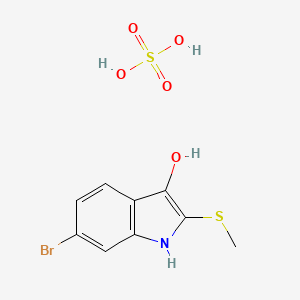
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-methylthioindole using bromine in acetic acid, followed by the addition of sulfuric acid to introduce the sulfate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc, hydrochloric acid
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Methylthio)-1H-indol-3-ol
Substitution: Various substituted indoles depending on the nucleophile used
Applications De Recherche Scientifique
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate involves its interaction with specific molecular targets and pathways. The bromine and methylthio groups can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The sulfate group enhances the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-methyl-1,3-benzothiazole
- 6-Bromo-2-methylquinoline
- 6-Bromo-2-methyl-3-nitropyridine
Uniqueness
6-Bromo-2-(methylthio)-1H-indol-3-ol sulfate is unique due to the presence of the methylthio and sulfate groups, which impart distinct chemical and biological properties. These functional groups differentiate it from other brominated indoles and related compounds, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10BrNO5S2 |
|---|---|
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
6-bromo-2-methylsulfanyl-1H-indol-3-ol;sulfuric acid |
InChI |
InChI=1S/C9H8BrNOS.H2O4S/c1-13-9-8(12)6-3-2-5(10)4-7(6)11-9;1-5(2,3)4/h2-4,11-12H,1H3;(H2,1,2,3,4) |
Clé InChI |
VRJKGSMPCDHHBG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=C(N1)C=C(C=C2)Br)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



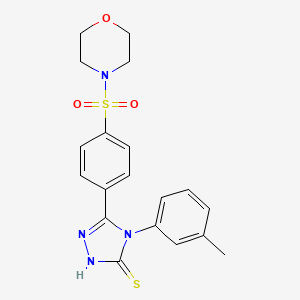
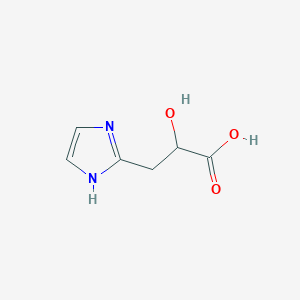

![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
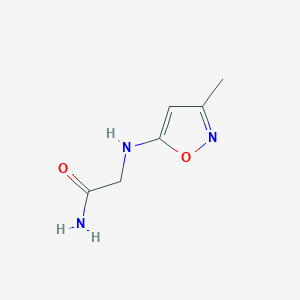

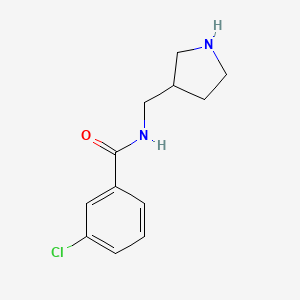
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
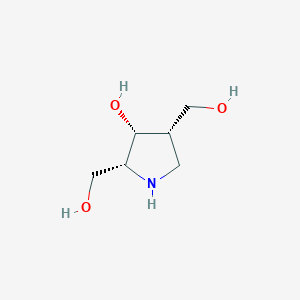

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)
